(3-氯-2-氰基苯基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

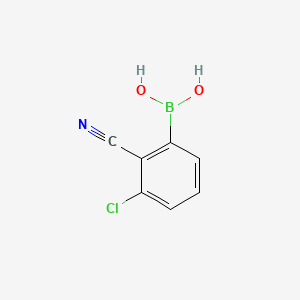

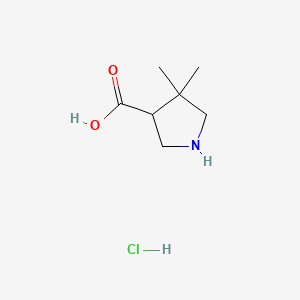

“(3-Chloro-2-cyanophenyl)boronic acid” is a type of boronic acid, which is a class of compounds containing a boron atom bonded to an oxygen atom and two hydroxyl groups . Boronic acids are widely used in organic synthesis, materials science, and medicinal chemistry . They are known for their ability to form stable covalent bonds with sugars, which makes them useful in the detection of glucose .

Synthesis Analysis

Boronic acids can be synthesized through various methods. One common method involves the reaction of a Grignard or organolithium reagent with a trialkyl borate, followed by acidification . Another method involves the reaction of a diboronyl compound with a base and a halogenated compound . The synthesis of boronic acids is relatively simple and well-known .Molecular Structure Analysis

The molecular formula of “(3-Chloro-2-cyanophenyl)boronic acid” is C7H5BClNO2 . It contains a boron atom bonded to an oxygen atom and two hydroxyl groups . The presence of the boronic acid group allows it to form stable covalent bonds with sugars .Chemical Reactions Analysis

Boronic acids are known for their ability to form stable covalent bonds with sugars, which makes them useful in the detection of glucose . They can also participate in various types of chemical reactions, including Suzuki-Miyaura coupling, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .科学研究应用

有机化学和催化中的硼酸

硼酸,包括像 (3-氯-2-氰基苯基)硼酸这样的衍生物,在有机化学中至关重要。它们用于各种有机反应、分子识别和组装过程。一个重要的应用是硼酸催化,由于其固有的催化特性,已成为一个关键的研究领域。这在 3-硼基-BINOL,一种手性硼酸催化剂,使羟肟酸对醌亚胺缩酮的高度对映选择性 aza-Michael 加成得以实现的研究中得到例证 (桥本、加尔维兹和丸冈,2015 年)。

传感应用中的硼酸

硼酸越来越多地用于传感应用。它们与二醇和氟化物或氰化物阴离子等路易斯碱的相互作用在各种均相和多相检测系统中得到利用。这些相互作用在生物标记、蛋白质操作和修饰以及治疗开发中是关键的。一篇 2013 年发表的论文综述详细介绍了这些用途 (拉西纳、斯克拉达尔和詹姆斯,2014 年)。

合成和络合中的应用

硼酸在通过钯 (0) 催化的与芳基卤化物的交叉偶联反应(铃木反应)合成联苯中起着至关重要的作用。尽管具有合成实用性,但杂环硼酸通常出现频率较低,这通常是由于合成困难。概述了一系列杂环硼酸的合成和应用,突出了它们在有机合成中的重要性 (泰瑞尔和布鲁克斯,2003 年)。

荧光猝灭研究

硼酸衍生物也在荧光猝灭中得到研究。例如,在不同粘度的醇中对两种硼酸衍生物的猝灭研究表明,溶质在基态中存在不同的构象异构体,影响其荧光性质 (吉丹嘉莉等人,2015 年)。

硼酸在生物医学应用中

含硼酸的聚合物已在各种生物医学应用中显示出潜力,包括 HIV、肥胖、糖尿病和癌症治疗。这些聚合物因其独特的反应性、溶解性和响应性而受到重视。研究重点介绍了合成和材料开发的最新进展,强调了硼酸聚合物在潜在生物医学应用中的多功能性 (坎布雷和萨默林,2011 年)。

未来方向

Boronic acids have been increasingly utilized in diverse areas of research, including the development of sensors for carbohydrates, protein manipulation and modification, and the development of therapeutics . Given these findings, it is likely that the studies with boronic acids, including “(3-Chloro-2-cyanophenyl)boronic acid”, will continue to expand in the future .

Relevant Papers Several papers have been published on the topic of boronic acids. These papers cover various aspects of boronic acids, including their synthesis, biological applications, and their use in the design of drugs . Other papers discuss the use of boronic acids in sensing applications , and their role in nucleic acid research .

属性

IUPAC Name |

(3-chloro-2-cyanophenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BClNO2/c9-7-3-1-2-6(8(11)12)5(7)4-10/h1-3,11-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVFNOKJQOOUGTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)Cl)C#N)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681545 |

Source

|

| Record name | (3-Chloro-2-cyanophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-cyanophenylboronic acid | |

CAS RN |

1217500-67-8 |

Source

|

| Record name | B-(3-Chloro-2-cyanophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chloro-2-cyanophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-Tert-butyl-2-(1-methoxycarbonyloxy-2-methylpropan-2-yl)-5-nitrophenyl] methyl carbonate](/img/structure/B596385.png)

![N-[(2-bromo-6-fluorophenyl)methyl]cyclohexanamine](/img/structure/B596387.png)

![Tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B596394.png)